molecular formula C14H17N3O3 B12269836 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

Cat. No.: B12269836
M. Wt: 275.30 g/mol
InChI Key: QVRMMGFIOMWFKY-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is a complex organic compound that features a unique combination of benzodioxin and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibition activity suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Comparison with Similar Compounds

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can be compared with other compounds containing benzodioxin or oxadiazole moieties:

The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H17N3O3/c1-10-15-14(16-20-10)9-17(2)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7H,5-6,8-9H2,1-2H3

InChI Key

QVRMMGFIOMWFKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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